molecular formula C5H9Cl3S2 B14732996 2-Methyl-2-[(trichloromethyl)disulfanyl]propane CAS No. 13029-16-8

2-Methyl-2-[(trichloromethyl)disulfanyl]propane

Cat. No.: B14732996
CAS No.: 13029-16-8
M. Wt: 239.6 g/mol
InChI Key: IBCRJKXZASJVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(trichloromethyl)disulfanyl]propane is an organic compound with the molecular formula C6H11Cl3S2 It is a disulfide compound, characterized by the presence of a trichloromethyl group attached to a disulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane typically involves the reaction of 2-methylpropane-2-thiol with trichloromethyl disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(trichloromethyl)disulfanyl]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[(trichloromethyl)disulfanyl]propane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially affecting enzyme activities and signaling pathways. The trichloromethyl group may also contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanethiol: A thiol compound with similar structural features but lacking the disulfide linkage.

    Chlorobutanol: Contains a trichloromethyl group but differs in its overall structure and properties.

Uniqueness

2-Methyl-2-[(trichloromethyl)disulfanyl]propane is unique due to the combination of a trichloromethyl group and a disulfide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

13029-16-8

Molecular Formula

C5H9Cl3S2

Molecular Weight

239.6 g/mol

IUPAC Name

2-methyl-2-(trichloromethyldisulfanyl)propane

InChI

InChI=1S/C5H9Cl3S2/c1-4(2,3)9-10-5(6,7)8/h1-3H3

InChI Key

IBCRJKXZASJVHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.